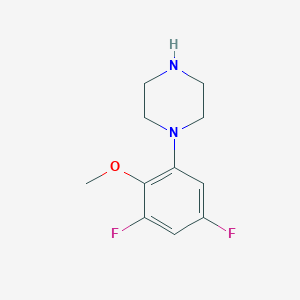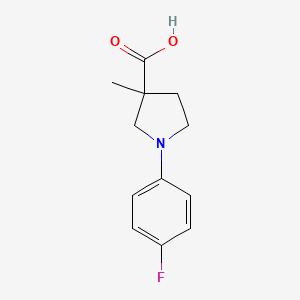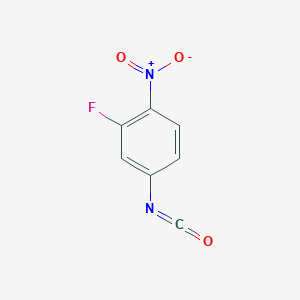
2-Amino-3-methanesulfonyl-2-methylpropan-1-olhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-methanesulfonyl-2-methylpropan-1-olhydrochloride is a chemical compound with the molecular formula C5H14ClNO3S and a molecular weight of 203.6876 g/mol . This compound is known for its unique structure, which includes an amino group, a methanesulfonyl group, and a methylpropanol backbone. It is often used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methanesulfonyl-2-methylpropan-1-olhydrochloride typically involves the reaction of isobutene, chlorine, and methyl cyanide. The process includes the following steps :
- Combination reaction of isobutene, chlorine, and methyl cyanide in specific weight ratios to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine.
- Hydrolysis of N-[1-(chloromethyl)propyl] acetyl chloroamine to obtain N-[1-(chloromethyl)propyl] acetamide.
- Further hydrolysis of N-[1-(chloromethyl)propyl] acetamide to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, with fewer steps and high product purity, making it suitable for industrial applications .
化学反応の分析
Types of Reactions
2-Amino-3-methanesulfonyl-2-methylpropan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted amino derivatives.
科学的研究の応用
2-Amino-3-methanesulfonyl-2-methylpropan-1-olhydrochloride is utilized in several scientific research fields :
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a buffer in various biological experiments.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of 2-Amino-3-methanesulfonyl-2-methylpropan-1-olhydrochloride involves its interaction with specific molecular targets and pathways . The compound’s amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The methanesulfonyl group can participate in redox reactions, affecting cellular processes. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular functions.
類似化合物との比較
Similar Compounds
2-Amino-2-methylpropan-1-ol: A similar compound with a simpler structure, lacking the methanesulfonyl group.
(2R)-2-Amino-3-(methylsulfinyl)propanoic acid: Another related compound with a sulfinyl group instead of a sulfonyl group.
Uniqueness
2-Amino-3-methanesulfonyl-2-methylpropan-1-olhydrochloride is unique due to the presence of both an amino group and a methanesulfonyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C5H14ClNO3S |
|---|---|
分子量 |
203.69 g/mol |
IUPAC名 |
2-amino-2-methyl-3-methylsulfonylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO3S.ClH/c1-5(6,3-7)4-10(2,8)9;/h7H,3-4,6H2,1-2H3;1H |
InChIキー |
LSNMNTANXKFZLN-UHFFFAOYSA-N |
正規SMILES |
CC(CO)(CS(=O)(=O)C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(Ethylsulfonyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13536089.png)

![1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride](/img/structure/B13536102.png)

![Ethyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13536121.png)







